Asterriquinol D dimethyl ether

Overview

Description

Asterriquinol D dimethyl ether is a fungal metabolite derived from the soil fungus Aspergillus kumbius. It is known for its cytotoxic properties, particularly against mouse myeloma NS-1 cell lines, with an IC50 value of 28 μg/mL . Additionally, it exhibits activity against the protozoan parasite Tritrichomonas foetus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Asterriquinol D dimethyl ether can be synthesized through a series of organic reactions involving the coupling of indole derivatives with a tetramethoxybenzene core. The key steps typically include:

Formation of Indole Derivatives: Starting from commercially available indole, various functional groups are introduced through electrophilic substitution reactions.

Coupling Reaction: The indole derivatives are then coupled with a tetramethoxybenzene core under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.

Methylation: The final step involves methylation of the hydroxyl groups to form the dimethyl ether derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes:

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.

Purification: Using techniques such as column chromatography and recrystallization to obtain the pure compound.

Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Asterriquinol D dimethyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Research Applications

- Cytotoxicity Studies

- Antimicrobial Activity

- Biological Activity Profiling

Case Studies

Potential Therapeutic Applications

Given its cytotoxic and antimicrobial properties, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to selectively induce apoptosis in cancer cells could lead to the development of novel chemotherapeutic agents.

- Antimicrobial Agents : With rising antibiotic resistance, compounds like this compound may serve as vital resources for new antibiotic development.

- Natural Product Chemistry : The exploration of this compound contributes to the broader field of natural products, which continues to yield valuable pharmacological agents.

Mechanism of Action

Asterriquinol D dimethyl ether exerts its effects through several mechanisms:

Cytotoxicity: Induces cell death in cancer cells by interfering with cellular processes.

Antiparasitic Activity: Inhibits the growth of protozoan parasites by disrupting their metabolic pathways.

Molecular Targets and Pathways:

Cancer Cells: Targets specific proteins and enzymes involved in cell proliferation and survival.

Protozoan Parasites: Disrupts key metabolic enzymes and pathways essential for parasite survival.

Comparison with Similar Compounds

Asterriquinol D dimethyl ether is unique due to its specific structural features and biological activities. Similar compounds include:

Asterriquinol A, B, and C: Other members of the asterriquinol family with varying degrees of cytotoxic and antiparasitic activities.

Bis-indolyl Benzenoids: Compounds with similar structural motifs but different biological activities.

Uniqueness:

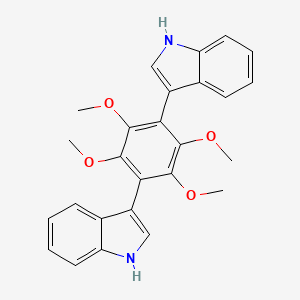

Structural Features: The presence of a tetramethoxybenzene core coupled with indole rings.

Biological Activity: Specific cytotoxic and antiparasitic properties that distinguish it from other related compounds.

Biological Activity

Asterriquinol D dimethyl ether, a bis-indolyl benzenoid compound, is primarily derived from the fungal species Aspergillus kumbius. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and cytotoxic properties. The following sections detail its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 429.180 g/mol. Its structure is characterized by a bis-indole framework, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.180 g/mol |

| CAS Number | 287117-66-2 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens, including ESKAPE pathogens, which are known for their multidrug resistance. In a study assessing the antibacterial activity of several compounds, this compound demonstrated significant inhibition against multiple strains:

| Pathogen | Inhibition (%) at 100 µg/mL |

|---|---|

| MSSA | 48.2 |

| MRSA | 62.3 |

| VREF | 50.9 |

| VSEF | 50.9 |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against MRSA and VREF strains, suggesting potential as a therapeutic agent in treating resistant infections .

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It has been shown to be cytotoxic to NS-1 mouse myeloma cells and exhibited selective cytotoxicity against several human cancer cell lines, including:

- Hep G2 (human hepatocellular carcinoma)

- HT29 (human colorectal adenocarcinoma)

- A549 (human lung carcinoma)

In vitro studies revealed IC50 values ranging from 5.5 µM to 9.4 µM against different cancer cell lines, indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to disrupt cellular processes in both bacterial and cancer cells may be linked to its structural properties as a bis-indolyl benzenoid.

Case Studies and Research Findings

A comprehensive review of bioactive compounds isolated from marine-derived fungi highlighted this compound as one of the significant metabolites with promising biological activities . Another study confirmed its effectiveness against Gram-positive bacteria and its potential synergistic effects with conventional antibiotics like oxacillin against MRSA strains .

Summary of Key Research Findings

- Antibacterial Efficacy : Effective against MSSA and MRSA with inhibition rates of 48.2% and 62.3%, respectively.

- Cytotoxic Effects : Demonstrated significant cytotoxicity in various cancer cell lines with IC50 values between 5.5 µM and 9.4 µM.

- Potential Therapeutic Applications : Due to its antimicrobial and anticancer properties, it holds promise for further research in drug development.

Properties

IUPAC Name |

3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDFRJCVQJIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.